molecular formula C18H22N10O2 B11530220 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11530220
M. Wt: 410.4 g/mol
InChI Key: LGJPQBWUBKVUFH-SRZZPIQSSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N’-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an oxadiazole ring, a triazole ring, and a pyridine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N’-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Oxadiazole Ring: Starting from a suitable precursor, such as a nitrile or amidoxime, the oxadiazole ring can be formed through cyclization reactions under acidic or basic conditions.

    Synthesis of the Triazole Ring:

    Coupling Reactions: The azepane and pyridine moieties are introduced through coupling reactions, such as reductive amination or condensation reactions, to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N’-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group or further to an amine.

    Substitution: The hydrogen atoms on the triazole or oxadiazole rings can be substituted with various electrophiles or nucleophiles.

    Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

    Condensation Reagents: Aldehydes, ketones, acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while condensation with aldehydes may produce hydrazones.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Its multiple functional groups allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry: In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N’-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate the activity of its targets and pathways involved in biological processes.

Comparison with Similar Compounds

    1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring are known for their biological activity and are used in various pharmaceutical applications.

    Oxadiazole Derivatives: These compounds are also known for their diverse biological activities and are used in the development of drugs and agrochemicals.

    Pyridine Derivatives: Pyridine-containing compounds are widely used in medicinal chemistry due to their ability to interact with biological targets.

Uniqueness: 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N’-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H22N10O2

Molecular Weight

410.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N-[(E)-pyridin-4-ylmethylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C18H22N10O2/c19-16-17(25-30-24-16)28-14(12-27-9-3-1-2-4-10-27)15(22-26-28)18(29)23-21-11-13-5-7-20-8-6-13/h5-8,11H,1-4,9-10,12H2,(H2,19,24)(H,23,29)/b21-11+

InChI Key

LGJPQBWUBKVUFH-SRZZPIQSSA-N

Isomeric SMILES

C1CCCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=NC=C4

Canonical SMILES

C1CCCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=NC=C4

Origin of Product

United States

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